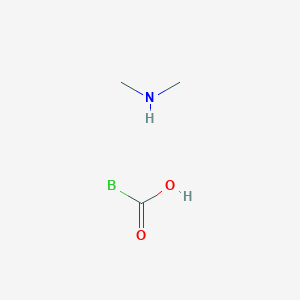

Borodimethylglycine

CAS No.: 77356-05-9

Cat. No.: VC3846538

Molecular Formula: C3H8BNO2

Molecular Weight: 100.91 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77356-05-9 |

|---|---|

| Molecular Formula | C3H8BNO2 |

| Molecular Weight | 100.91 g/mol |

| Standard InChI | InChI=1S/C2H7N.CHBO2/c1-3-2;2-1(3)4/h3H,1-2H3;(H,3,4) |

| Standard InChI Key | SBHIXLFSVCMHID-UHFFFAOYSA-N |

| SMILES | [B]C(=O)O.CNC |

| Canonical SMILES | [B]C(=O)O.CNC |

Introduction

Chemical Structure and Synthesis of Borodimethylglycine

Borodimethylglycine (CAS: 77356-05-9) is characterized by a boron atom bonded to a dimethylglycine moiety. The parent compound, dimethylglycine (DMG), is a tertiary amine with the chemical formula , featuring two methyl groups attached to the nitrogen atom of glycine . Borodimethylglycine modifies this structure by incorporating boron, likely through a substitution or complexation reaction. While detailed synthetic protocols are scarce, one proposed method involves reacting dimethylglycine with boron-containing reagents under controlled conditions to form stable boron-nitrogen or boron-oxygen bonds.

Biological Activity and Mechanistic Insights

Boron-containing compounds are renowned for their ability to modulate enzymatic activity and interact with biomolecules. Borodimethylglycine is hypothesized to influence cellular processes through several mechanisms:

-

Enzyme Modulation: Boron can form reversible covalent bonds with hydroxyl groups in enzyme active sites, potentially inhibiting or enhancing metabolic pathways. For example, boron analogs of amino acids have been shown to interfere with serine proteases and dehydrogenases.

-

Methylation Support: Dimethylglycine participates in one-carbon metabolism as a methyl donor. The addition of boron might alter its methylation capacity or stability, impacting pathways like homocysteine remethylation .

-

Antioxidant Effects: Preliminary studies on dimethylglycine suggest antioxidant properties, which could be amplified or modified by boron’s electron-deficient nature .

Despite these hypotheses, no direct experimental evidence for borodimethylglycine’s biological activity has been published in peer-reviewed journals, highlighting a critical gap in current knowledge.

Applications in Medicinal Chemistry and Beyond

Theoretical and exploratory research posits several potential applications for borodimethylglycine:

These applications remain largely conceptual, as no clinical or preclinical trials involving borodimethylglycine have been conducted to date.

Comparative Analysis with Related Compounds

Borodimethylglycine belongs to a broader class of boronated amino acids. Key comparisons include:

-

Bortezomib: A boron-containing proteasome inhibitor used in cancer therapy. Unlike borodimethylglycine, bortezomib features a boronic acid group directly attached to a peptide backbone, enabling specific protease inhibition.

-

Dimethylglycine (DMG): The precursor to borodimethylglycine, DMG has been studied for its metabolic effects, including associations with insulin resistance and diabetes risk .

The structural divergence between these compounds underscores the need for targeted studies on borodimethylglycine’s unique properties.

Challenges and Future Directions

The primary challenge in borodimethylglycine research is the scarcity of empirical data. Key priorities for future work include:

-

Synthesis Optimization: Developing reproducible, high-yield synthetic routes to enable large-scale production.

-

Structural Elucidation: Using X-ray crystallography or NMR to resolve the compound’s three-dimensional configuration.

-

Biological Screening: Evaluating toxicity, bioavailability, and therapeutic potential in model systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume